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Responsivity and Quantum Efficiency

Introduction
Platinum disulfide (PtS2), a member of the Group 10 transition metal dichalcogenides (TMDs),

has emerged as a highly promising two-dimensional (2D) material for next-generation

optoelectronic applications.[1] Its unique properties, including a layer-dependent bandgap that

ranges from approximately 1.6 eV for a monolayer to 0.25 eV for the bulk material, grant it a

broad spectral response from the visible to the infrared.[2] Coupled with high charge-carrier

mobility and excellent stability in ambient conditions, PtS2 is an attractive candidate for high-

performance photodetectors.[2][3]

This application note serves as a comprehensive guide for researchers and engineers on the

fabrication and characterization of PtS2-based photodetectors. It provides a detailed

exploration of the fundamental principles governing their operation, step-by-step protocols for

device fabrication via mechanical exfoliation and chemical vapor deposition (CVD), and a

thorough methodology for measuring key performance metrics such as responsivity and

external quantum efficiency (EQE).
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Fundamental Principles of Photodetection in PtS2
The performance of a photodetector is quantified by several key metrics. For the scope of this

guide, we will focus on responsivity and external quantum efficiency.

1.1. Responsivity (R)

Responsivity is a measure of a detector's electrical output in response to a given optical power.

It is defined as the ratio of the generated photocurrent (Iph) to the incident optical power (Pin)

on the active area of the device.[4]

Formula:R = Iph / Pin

Where:

Iph = Ilight - Idark (Ilight is the current under illumination, Idark is the dark current)

Pin = Power Density × Active Area

Units: Amperes per Watt (A/W)

A high responsivity value indicates a more sensitive detector. PtS2 photodetectors have

demonstrated exceptionally high responsivity, in some cases exceeding several thousand A/W,

which is often attributed to internal gain mechanisms.[5]

1.2. External Quantum Efficiency (EQE)

EQE represents the ratio of the number of charge carriers collected to the number of incident

photons. It provides insight into the efficiency of photon-to-electron conversion.

Formula:EQE (%) = (R × h × c) / (e × λ) × 100

Where:

R is the responsivity (A/W)

h is Planck's constant (6.626 x 10⁻³⁴ J·s)
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c is the speed of light (3.0 x 10⁸ m/s)

e is the elementary charge (1.602 x 10⁻¹⁹ C)

λ is the wavelength of the incident light (m)

An EQE greater than 100% is possible and indicates the presence of an internal photogain

mechanism, where a single incident photon generates multiple charge carriers.[6]

1.3. Photodetection Mechanisms in PtS2

The high performance of PtS2 photodetectors often stems from a combination of the

photoconductive and photogating effects.

Photoconductive Effect: This is the fundamental mechanism where incident photons with

energy greater than the material's bandgap are absorbed, creating electron-hole pairs.

These additional free carriers increase the conductivity of the material, resulting in a

photocurrent when a bias voltage is applied.

Photogating Effect: This effect is a significant contributor to the high responsivity observed in

many 2D material photodetectors.[7] Photo-generated charges become trapped at defect

sites within the PtS2 or at the interface between the PtS2 and the substrate (e.g., SiO2).[5]

[8] These trapped charges act as a local gate, modulating the conductance of the

photodetector channel and leading to a large amplification of the photocurrent.[7][9] This

mechanism can produce very high gain, although it may also lead to a slower response time

as the trapped charges take time to be released. The decrease in responsivity at higher

illumination intensities can be attributed to the saturation of these trap states.[5]
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Caption: Key photodetection mechanisms in PtS2 devices.

Fabrication of PtS2 Photodetectors
PtS2 photodetectors can be fabricated using either "top-down" (mechanical exfoliation) or

"bottom-up" (CVD) approaches. Both methods are followed by standard microfabrication

techniques to define electrodes.
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Caption: General workflow for PtS2 photodetector fabrication.
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2.1 Protocol 1: Mechanical Exfoliation & Device Fabrication

This method yields high-quality crystalline flakes, ideal for fundamental research.[5][10]

Materials & Equipment:

Bulk PtS2 crystal

Blue Nitto tape (or similar exfoliation tape)

Si wafers with a 285-300 nm thermal oxide layer (SiO2/Si)

Optical microscope

Atomic Force Microscope (AFM)

Electron Beam Lithography (EBL) or Photolithography system[11][12]

Photoresist (e.g., PMMA for EBL)

Developer solution

Electron beam evaporator

Titanium (Ti) and Gold (Au) pellets (e.g., 10 nm Ti / 80 nm Au)[5]

Acetone

Tube furnace for annealing

Step-by-Step Protocol:

Substrate Cleaning: Clean the SiO2/Si substrate with acetone and isopropanol, followed by

an O2 plasma treatment to remove organic residues and enhance surface adhesion.[10]

Exfoliation: Press the adhesive tape firmly onto the bulk PtS2 crystal. Peel the tape off, which

will cleave thin layers of the crystal. Fold and peel the tape onto itself multiple times to further

thin the layers.
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Transfer: Gently press the tape with the exfoliated flakes onto the cleaned SiO2/Si substrate.

Slowly peel the tape away, leaving behind PtS2 flakes of varying thicknesses on the

substrate.

Flake Identification: Use an optical microscope to locate suitable thin flakes. The color

contrast on the SiO2 layer can help identify few-layer flakes. Confirm the exact thickness

using AFM.[3]

Lithography: Spin-coat the substrate with photoresist. Use EBL or photolithography to define

the electrode pattern over the selected PtS2 flake.[13]

Development: Immerse the substrate in the developer solution to remove the exposed (or

unexposed, depending on resist type) photoresist, revealing the contact areas.

Metal Deposition: Immediately transfer the substrate to an electron beam evaporator.

Deposit the adhesion layer (e.g., 10 nm Ti) followed by the contact metal (e.g., 80 nm Au).

Lift-off: Immerse the substrate in an acetone bath. The remaining photoresist will dissolve,

"lifting off" the excess metal and leaving only the desired electrodes in contact with the PtS2

flake.

Annealing: Anneal the completed device in an inert atmosphere (e.g., Ar) at ~200°C for 30

minutes to improve the contact between the metal electrodes and the PtS2.[14]

2.2 Protocol 2: Chemical Vapor Deposition (CVD) & Device Fabrication

This method is suitable for producing large-area, continuous PtS2 films, which is essential for

scalable applications.[15][16]

Materials & Equipment:

CVD tube furnace system with gas flow controllers

High-purity sulfur powder

SiO2/Si substrates

Sputtering system for Platinum (Pt) deposition
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All equipment listed for lithography and metallization in Protocol 1

Step-by-Step Protocol:

Substrate Preparation: Deposit a thin film of Pt (e.g., 1-5 nm) onto a clean SiO2/Si substrate

using a sputtering system.[15]

CVD Growth:

Place the Pt-coated substrate in the center of the CVD furnace.

Place a crucible with sulfur powder at the upstream, low-temperature zone.

Purge the furnace tube with an inert gas like Argon (Ar).

Heat the substrate zone to a high temperature (e.g., 600-800°C) and the sulfur zone to a

lower temperature (e.g., 250-300°C) to create sulfur vapor.[3][15]

The sulfur vapor is carried by the Ar gas to the substrate, where it reacts with the Pt film to

form a continuous PtS2 layer. The growth time, temperature, and pressure are critical

parameters to optimize for film quality.[3][15]

Device Patterning: Once the PtS2 film is grown, follow the same lithography, metal

deposition, lift-off, and annealing steps (5-9) as described in Protocol 1 to fabricate the

photodetector devices.

Optoelectronic Characterization Protocol
This protocol details the setup and procedure for measuring the photoresponse of the

fabricated PtS2 devices.

3.1. Experimental Setup

A typical characterization setup consists of a light source, focusing optics, a probe station, and

a semiconductor parameter analyzer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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